![molecular formula C6H13ClN2O2 B1377742 2-(Pyrrolidin-3-yloxy)acetamide hydrochloride CAS No. 1375473-26-9](/img/structure/B1377742.png)
2-(Pyrrolidin-3-yloxy)acetamide hydrochloride
Overview
Description
2-(Pyrrolidin-3-yloxy)acetamide hydrochloride is a synthetic compound with the CAS Number: 1375473-26-9 . It has a molecular weight of 180.63 . The compound is in powder form and is typically stored at 4 degrees Celsius .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 2-(Pyrrolidin-3-yloxy)acetamide hydrochloride, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The IUPAC name of this compound is 2-(3-pyrrolidinyloxy)acetamide hydrochloride . The InChI code is 1S/C6H12N2O2.ClH/c7-6(9)4-10-5-1-2-8-3-5;/h5,8H,1-4H2,(H2,7,9);1H .Physical And Chemical Properties Analysis
2-(Pyrrolidin-3-yloxy)acetamide hydrochloride is a powder with a molecular weight of 180.63 . It is typically stored at 4 degrees Celsius .Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
2-(Pyrrolidin-3-yloxy)acetamide hydrochloride: is a compound that features a pyrrolidine ring, which is a versatile scaffold in drug discovery . This structure is beneficial for creating novel biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage.
Biological Activity: Target Selectivity
The pyrrolidine ring’s presence in drug candidates can lead to target selectivity, which is crucial for the development of medications with fewer side effects. The stereogenicity of the pyrrolidine ring allows for different biological profiles based on the spatial orientation of substituents, affecting the binding mode to enantioselective proteins .
Pharmacokinetics: ADME/Tox Optimization
Heterocyclic compounds like 2-(Pyrrolidin-3-yloxy)acetamide hydrochloride are used to modify physicochemical parameters, aiming to achieve optimal absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles in drug candidates .
Structural Diversity: Saturated Heterocyclic Scaffolds
Unlike flat heteroaromatic rings, saturated systems such as the pyrrolidine ring allow for greater structural diversity. This diversity is key in generating a wide range of compounds for screening in drug discovery processes .
Stereochemistry: Enantioselective Drug Development
The stereogenicity of carbons in the pyrrolidine ring is significant for enantioselective drug development. Different stereoisomers can lead to varied biological profiles, which is essential for designing drugs that interact with enantioselective proteins .
Synthetic Strategies: Ring Construction and Functionalization
2-(Pyrrolidin-3-yloxy)acetamide hydrochloride: can be synthesized through various strategies, including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. These methods are crucial for the synthesis of a wide array of derivatives with potential therapeutic applications .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-pyrrolidin-3-yloxyacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-6(9)4-10-5-1-2-8-3-5;/h5,8H,1-4H2,(H2,7,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSNSRMYMUCBFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-3-yloxy)acetamide hydrochloride | |
CAS RN |
1375473-26-9 | |
Record name | 2-(pyrrolidin-3-yloxy)acetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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